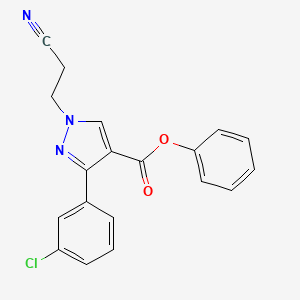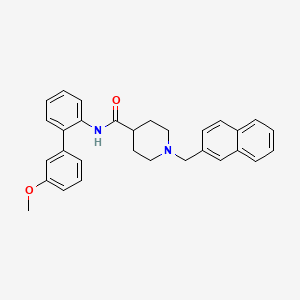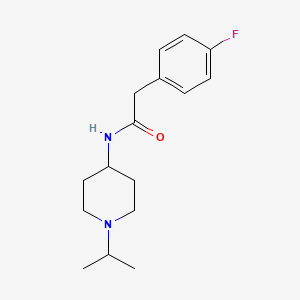
phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, also known as CPPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPPC is an important molecule in the field of medicinal chemistry due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, this compound has been shown to inhibit the activity of various enzymes such as COX-2, LOX, and PDE. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. PDE is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a second messenger that regulates various physiological processes. Inhibition of these enzymes by this compound leads to a reduction in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been shown to inhibit the activity of various enzymes such as COX-2, LOX, and PDE. Inhibition of these enzymes leads to a reduction in the production of mediators of inflammation and pain, and the growth of tumors. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. This compound is a synthetic compound, which allows for precise control of its chemical structure and purity. This compound is also stable and can be easily stored and transported. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its biological properties are not fully understood. Further research is needed to fully elucidate the mechanism of action and potential applications of this compound.
Direcciones Futuras
There are several future directions for the study of phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. Further research is needed to fully elucidate the mechanism of action and potential applications of this compound. This compound has shown promising results in the treatment of cancer, inflammation, and pain. Further research is needed to develop new drugs based on this compound for the treatment of these diseases. This compound may also have potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to explore these potential applications of this compound.
Métodos De Síntesis
The synthesis of phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate involves the reaction of 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid with phenyl chloroformate in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
Phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). This compound has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and pain.
Propiedades
IUPAC Name |
phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-7-4-6-14(12-15)18-17(13-23(22-18)11-5-10-21)19(24)25-16-8-2-1-3-9-16/h1-4,6-9,12-13H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHKLPJGRBAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC(=CC=C3)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949101.png)

![N-methyl-N-(4-pyrimidinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4949106.png)
![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4949136.png)
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide](/img/structure/B4949140.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4949154.png)
![3-methoxy-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4949160.png)

![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949171.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949173.png)
![1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4949178.png)
